Acarbose O-Allyl Ether
Description
Overview of Carbohydrate-Processing Enzymes and Their Significance
Carbohydrate-processing enzymes are a broad and essential class of biological catalysts responsible for the synthesis and breakdown of carbohydrates and glycoconjugates. mdpi.comportlandpress.com These enzymes, which include glycoside hydrolases, glycosyltransferases, polysaccharide lyases, and carbohydrate esterases, are involved in a vast array of metabolic pathways. mdpi.com They play critical roles in the degradation of biomolecules like starch and cellulose, as well as in the biosynthesis of complex carbohydrates. mdpi.com
Glycoside hydrolases, in particular, are responsible for cleaving glycosidic bonds between carbohydrates and other molecules, a fundamental process in the digestion of dietary carbohydrates. portlandpress.comacs.org Enzymes such as pancreatic α-amylase and intestinal α-glucosidases break down complex carbohydrates into absorbable monosaccharides like glucose. wikipedia.orgdrugbank.com The proper functioning of these enzymes is crucial for maintaining metabolic homeostasis.
Given their central role in carbohydrate metabolism, these enzymes have become significant targets for therapeutic intervention. The inhibition of specific carbohydrate-processing enzymes, such as α-glucosidases, is a key strategy in managing conditions characterized by abnormal glucose metabolism. doi.orgsciopen.com
Acarbose (B1664774) as a Prototypical Alpha-Glycosidase Inhibitor: Core Scaffold and Mechanism of Action (In Vitro Context)
Acarbose is a complex oligosaccharide that serves as a prominent example of an alpha-glucosidase inhibitor. wikipedia.orgnih.gov Its chemical structure features an acarviosin (B126021) moiety linked to a maltose (B56501) unit at the reducing terminus. wikipedia.org This unique structure allows it to act as a competitive and reversible inhibitor of several key digestive enzymes. drugbank.comnih.gov
In an in vitro setting, acarbose demonstrates potent inhibitory activity against pancreatic α-amylase and membrane-bound intestinal α-glucosidase hydrolases. nih.govfda.gov These enzymes are crucial for the breakdown of complex carbohydrates into simpler, absorbable sugars. wikipedia.orgdrugbank.com Pancreatic α-amylase hydrolyzes large starch molecules into smaller oligosaccharides within the small intestine. Subsequently, intestinal α-glucosidases, located in the brush border of the small intestine, break down these oligosaccharides, as well as trisaccharides and disaccharides, into monosaccharides like glucose. wikipedia.orgnih.gov
Acarbose's mechanism of action involves mimicking the transition state of the carbohydrate substrate, effectively blocking the active sites of these enzymes. wikipedia.org This competitive inhibition slows down the rate of carbohydrate digestion, leading to a delayed and reduced absorption of glucose from the gut. wikipedia.orgnih.gov The inhibitory potency of acarbose varies for different α-glucosidases, with a general ranking of glucoamylase > sucrase > maltase > isomaltase. drugbank.comhres.ca
Rationale for Structural Modification of Acarbose: Design of Novel Analogues
While acarbose is an effective α-glucosidase inhibitor, the quest for improved therapeutic agents has driven the exploration of its structural analogues. researchgate.netnih.gov The primary motivation for designing novel acarbose analogues is to enhance inhibitory potency, selectivity, and potentially reduce side effects. nih.govmdpi.com Researchers aim to develop compounds with more favorable pharmacokinetic profiles and stronger interactions with the target enzymes. jddtonline.info
The process of designing new inhibitors often involves techniques like scaffold hopping and bioisosteric modification. researchgate.net These strategies aim to identify new chemical structures that retain the essential binding features of the parent molecule while offering advantages in terms of synthesis, stability, or biological activity. By systematically altering different parts of the acarbose scaffold, scientists can probe the structure-activity relationships and identify key functional groups responsible for its inhibitory effects. dergipark.org.trmdpi.combohrium.com The development of novel analogues, including those with modified sugar rings or different substituents, has led to the discovery of compounds with significantly higher inhibitory activity compared to acarbose in in vitro studies. mdpi.commdpi.commdpi.com
Contextualization of Allyl Ether Functionality in Carbohydrate Chemistry and Medicinal Chemistry
The allyl ether group is a versatile and widely used functional group in both carbohydrate and medicinal chemistry. rsc.orgtandfonline.com In carbohydrate chemistry, allyl ethers serve as valuable protecting groups for hydroxyl functionalities during multi-step syntheses. rsc.orgorganic-chemistry.org Their stability under both acidic and basic conditions allows for selective protection and deprotection, a crucial aspect of complex carbohydrate synthesis. organic-chemistry.org The allyl group can be readily isomerized to a prop-1-enyl ether, which can then be cleaved under mild conditions, facilitating the synthesis of complex carbohydrate structures. rsc.orgelectronicsandbooks.comrsc.orgtandfonline.com
In medicinal chemistry, the introduction of an allyl ether moiety can significantly influence the biological properties of a molecule. nih.gov It can be used in the development of prodrugs to enhance properties like solubility and bioavailability. The allyl group's reactivity also allows for its use in various chemical transformations to create diverse molecular scaffolds. frontiersin.orgkoreascience.kr The incorporation of allyl ethers into drug candidates can lead to derivatives with altered pharmacological profiles, making it a useful tool in the design of new therapeutic agents. nih.gov
Scope and Objectives of Research on Acarbose O-Allyl Ether
The primary objective of research into "this compound" is to explore how the introduction of an allyl ether functionality onto the acarbose scaffold impacts its biological activity as a glycosidase inhibitor. This involves the chemical synthesis of this compound and its subsequent evaluation in in vitro enzyme inhibition assays.
Key research goals include:
Synthesis: To develop a synthetic route for the preparation of this compound. This would likely involve the selective allylation of one or more of the hydroxyl groups on the acarbose molecule.
In Vitro Evaluation: To assess the inhibitory potency of this compound against key carbohydrate-processing enzymes, such as α-amylase and α-glucosidase, and compare its activity to that of the parent compound, acarbose.
Structure-Activity Relationship (SAR) Studies: To understand how the position and number of allyl ether groups on the acarbose structure influence its inhibitory activity. This information is crucial for the rational design of more potent and selective inhibitors.
By investigating this compound, researchers aim to contribute to the broader field of glycosidase inhibitor development, potentially leading to new therapeutic candidates with improved properties.
Interactive Data Table: Inhibitory Activity of Acarbose Analogues
| Compound/Analogue Type | Target Enzyme | IC50 Value (µM) | Reference |
| Benzimidazole derivatives | α-glucosidase | 6.02 ± 1.10 to 33.25 ± 1.20 | jddtonline.info |
| Isoxazolidine derivatives | α-amylase | 53 ± 0.106 to 232.8 ± 0.517 | mdpi.com |
| Isoxazolidine derivatives | α-glucosidase | 94.33 ± 0.282 to 258.7 ± 0.521 | mdpi.com |
| 2-Substituted-4,6-diarylpyrimidines | α-glucosidase | 19.6 ± 0.21 to 38.9 ± 0.35 | mdpi.com |
| Dihydrofuro[3,2-b]piperidine derivatives | α-glucosidase | 0.07 to >20.0 | mdpi.com |
| Triazine-triazole derivatives | α-glucosidase | 11.63 ± 0.15 to 37.44 ± 0.35 | bohrium.com |
| 1,3,5-Trisubstituted-2-thioxoimidazloidin-4-one | α-glucosidase | 5.76 µg/mL | mdpi.com |
| Thiazole derivatives | α-glucosidase | 0.69 ± 0.025 | ekb.eg |
| N-allyl- wikipedia.orgnih.govrsc.orgtriazolo[4,3-a]quinoxalin-1-amine | α-glucosidase | 3.46 ± 0.06 | researchgate.net |
| Sulfonamide hydrazones | α-glucosidase | 65.27 µg/mL (most active) | dergipark.org.tr |
| Xanthone glycosides | α-glucosidase | 136 ± 14 to >1000 | sciopen.com |
| Acarbose (Reference) | α-glucosidase | 0.597 ± 0.022 to 817.38 ± 6.27 | mdpi.comekb.eg |
| Acarbose (Reference) | α-amylase | 296.6 ± 0.825 | mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C28H47NO18 |
|---|---|
Molecular Weight |
685.7 g/mol |
IUPAC Name |
(1S,2S,3S,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-enoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C28H47NO18/c1-3-4-42-26-22(40)19(37)24(12(7-31)44-26)47-28-23(41)20(38)25(13(8-32)45-28)46-27-21(39)17(35)14(9(2)43-27)29-11-5-10(6-30)15(33)18(36)16(11)34/h3,5,9,11-41H,1,4,6-8H2,2H3/t9-,11+,12-,13-,14-,15+,16+,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-/m1/s1 |
InChI Key |
DNONSWNXVSRFKF-UJPGNULBSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OCC=C)CO)CO)O)O)N[C@H]4C=C([C@@H]([C@@H]([C@H]4O)O)O)CO |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OCC=C)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
Origin of Product |
United States |
Synthetic Methodologies for Acarbose O Allyl Ether and Derivatives
Strategies for O-Allylation of Polyhydroxylated Carbohydrate Scaffolds
The selective functionalization of carbohydrates is a central challenge in organic chemistry due to the presence of multiple hydroxyl groups with similar reactivity. researchgate.netrsc.orgd-nb.info O-allylation, the formation of an allyl ether, is a crucial transformation as the allyl group serves as a versatile protecting group and a synthetic handle for further modifications. acs.orgrsc.org Methodologies for this conversion can be broadly categorized into direct approaches and those requiring selective protection-deprotection sequences.
Direct Allylation Approaches
Direct allylation methods aim to functionalize a carbohydrate's hydroxyl group without the need for multi-step protection-deprotection sequences. nih.gov This approach enhances synthetic efficiency by reducing step count.
One notable strategy involves the palladium-catalyzed deoxygenative allylation of unprotected carbohydrates. thieme-connect.com Li and co-workers developed a method using a carbonyl umpolung strategy, which allows for the direct coupling of native carbohydrates with allyl acetates. nih.govthieme-connect.com This technique is distinguished by its mild reaction conditions and tolerance of various functional groups, including free hydroxyls. nih.gov
Another significant direct method is the indium-mediated allylation (Barbier-type reaction) of unprotected sugars in aqueous media. beilstein-journals.orgacs.org This reaction involves the in-situ formation of an organoindium reagent from indium metal and an allyl halide, which then attacks a carbonyl group or a hemiacetal on the sugar. This method has proven to be a valuable tool for carbon chain elongation in carbohydrate synthesis. beilstein-journals.org
Table 1: Comparison of Direct Allylation Methods for Carbohydrates
| Method | Reagent System | Key Features | Reference |
|---|---|---|---|
| Umpolung Allylation | Allyl acetate (B1210297), Pd-catalyst, Cs₂CO₃/NaOH | Tolerates free hydroxyl groups; mild conditions. | nih.gov, thieme-connect.com |
| Indium-Mediated Allylation | Allyl bromide, Indium (In) metal, H₂O/EtOH | Proceeds in aqueous media; applicable to unprotected sugars. | beilstein-journals.org, acs.org |
| PTC Allylation | Allyl chloride, NaOH(aq), Phase-Transfer Catalyst (PTC) | High selectivity for mono-O-allylation with specific diols. | researchgate.net |
Selective Protection-Deprotection Strategies for Regioselective O-Allylation
The classic and most reliable method for achieving regioselectivity in carbohydrate modifications involves a sequence of protecting specific hydroxyl groups, performing the allylation on the remaining free hydroxyl, and subsequently deprotecting the molecule. rsc.orgmasterorganicchemistry.com The choice of protecting group is critical and is dictated by its stability and the conditions required for its removal. wiley-vch.de
The inherent reactivity differences among hydroxyl groups can be exploited. Primary hydroxyls are sterically less hindered and more nucleophilic than secondary ones, allowing for selective protection with bulky reagents like trityl or silyl (B83357) chlorides. rsc.org However, discriminating between multiple secondary hydroxyl groups requires more sophisticated strategies. rsc.orgrsc.org
Organotin-mediated alkylation is a powerful technique for achieving high regioselectivity. rsc.org The reaction of a diol or polyol with dibutyltin (B87310) oxide forms a stannylene acetal. wiley-vch.de The subsequent reaction with an alkylating agent, such as allyl bromide, often proceeds with high selectivity, favoring the more nucleophilic oxygen atom within the acetal. rsc.orgwiley-vch.de For instance, this method can be used to selectively alkylate equatorial hydroxyl groups. masterorganicchemistry.com
Borinic acid catalysis represents a less toxic alternative to organotin reagents. wiley-vch.de Catalytic amounts of diarylborinic acid derivatives can form a transient borinate intermediate with a diol, activating one hydroxyl group for highly regioselective alkylation or acylation. wiley-vch.de
Table 2: Reagents for Regioselective Functionalization of Carbohydrate Diols
| Method/Directing Group | Reagent System | Selectivity Outcome | Reference |
|---|
| Stannylene Acetal | 1. Bu₂SnO 2. Allyl bromide, CsF | Enhances nucleophilicity of one hydroxyl, directing allylation. | rsc.org, wiley-vch.de | | Borinic Acid Catalysis | Diphenylborinic acid ethylamine (B1201723) ester, Allyl bromide | Catalytic cycle directs allylation to a specific hydroxyl (e.g., equatorial). | wiley-vch.de | | Site-Switchable Pd-Catalysis | Pd-catalyst, Lewis Acid (LA) | Choice of Lewis acid (e.g., B(OH)₃ vs. La(OTf)₃) can switch the site of allylation. | d-nb.info |
Stereocontrolled Synthesis of Allyl Ether Linkages
The stereochemical outcome of an O-allylation reaction is as important as its regioselectivity. The principles governing stereocontrol in glycosylation reactions can often be applied to the formation of allyl ethers. nih.govnih.gov The creation of a new stereocenter during allylation requires precise control over the reaction pathway.
Neighboring group participation is a powerful tool for ensuring stereoselectivity. nih.gov A protecting group at a position adjacent to the reacting hydroxyl (e.g., at C-2) can shield one face of the molecule, directing the incoming electrophile (the allyl group) to the opposite face. Acyl-type protecting groups are commonly used for this purpose to achieve 1,2-trans products. nih.gov
Solvent effects and the nature of the promoter or catalyst also play a crucial role. The choice of solvent can influence the conformation of reactive intermediates, such as an oxocarbenium ion, thereby dictating the stereochemical outcome of the nucleophilic attack. nih.gov For example, coordinating solvents like acetonitrile (B52724) can promote the formation of specific intermediates that lead to high stereoselectivity. nih.gov Intramolecular delivery strategies, where the allylating agent is temporarily tethered to the carbohydrate, have also been explored to achieve high stereoselectivity through geometrically constrained transition states. acs.org
Synthesis of Acarbose (B1664774) O-Allyl Ether and Key Precursors
The synthesis of a specific derivative like Acarbose O-Allyl Ether builds upon the general principles of carbohydrate chemistry and applies them to a significantly more complex target. drugbank.comwikipedia.org
Elaboration of the Acarbose Core Structure
Acarbose is a complex pseudotetrasaccharide with the chemical structure O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose. wikipedia.org Its total synthesis is a formidable challenge that has been successfully addressed.
The first total synthesis of acarbose involved the coupling of a protected trisaccharide-like precursor with a protected valienamine (B15573) derivative. colab.ws Specifically, a key step was the reaction between 1,6-Anhydro-4′-O-(3,4-anhydro-6-deoxy-α-d-galactopyranosyl)-β-maltose and (+)-4,7:5,6-di-O-isopropylidenevalienamine. colab.ws This coupling formed the crucial C-N bond of the pseudotetrasaccharide core. Subsequent multi-step transformations, including acetolysis and deacetylation, yielded acarbose. colab.ws The biosynthesis of acarbose has also been elucidated, revealing the assembly from its core components: GDP-valienol and a specific amino-triglycoside. nih.gov
Chemical Modifications of the Allyl Group (e.g., isomerization, functionalization)
The allyl ether in acarbose derivatives is not merely a protecting group but a reactive site for further molecular elaboration. The chemical literature describes several key transformations of allyl ethers, particularly in the context of complex molecules like carbohydrates, which are directly applicable to this compound. mpg.deorganic-chemistry.org
Isomerization: A primary modification of the allyl group is its isomerization to the thermodynamically more stable prop-1-enyl ether. organic-chemistry.orgtandfonline.com This transformation is a critical step, often employed to facilitate subsequent deprotection or further functionalization. A variety of catalytic systems can achieve this rearrangement efficiently.
Base-Catalyzed Isomerization: Strong bases like potassium t-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) are commonly used. mpg.de
Transition-Metal Catalysis: A range of transition-metal complexes have proven effective, offering milder reaction conditions. These include catalysts based on rhodium (e.g., Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I)), palladium (e.g., palladium on carbon, bis(benzonitrile)palladium(II) chloride), ruthenium (e.g., Grubbs' catalyst, dichlorotris(triphenylphosphine)ruthenium(II)), and iridium. mpg.detandfonline.comrsc.orgcdnsciencepub.com The choice of catalyst can influence the stereoselectivity of the resulting prop-1-enyl ether, yielding mixtures of cis and trans isomers. rsc.org
Functionalization: Beyond isomerization, the double bond of the allyl group is amenable to a wide array of functionalization reactions. These methods allow for the introduction of new chemical entities, profoundly altering the parent molecule's structure and potential properties.
Oxidative Cleavage: The allyl group can be removed under oxidative conditions. A one-pot method involves hydroxylation of the double bond to form a vicinal diol, followed by periodate (B1199274) scission. organic-chemistry.org
Allylic C-H Functionalization: Direct functionalization of the allylic C-H bonds represents an atom-economical approach to introduce new substituents. rsc.orgrsc.org Catalytic systems, particularly those involving palladium, rhodium, and iridium, can mediate the formation of new C-O, C-N, and C-C bonds at the allylic position. rsc.orgrsc.orgnsf.gov For instance, palladium-catalyzed oxidation can introduce an acetate group at the allylic position. nih.gov
Other Additions: The double bond can undergo various addition reactions, such as dihydroxylation, epoxidation, or hydroboration-oxidation, to introduce hydroxyl groups, which can then be used for further derivatization.
These modifications are summarized in the table below.
| Modification Type | Reagents/Catalysts | Product | Reference(s) |
| Isomerization | Potassium t-butoxide (KOtBu) in DMSO | Prop-1-enyl ether | mpg.de |
| Isomerization | Rh, Pd, Ru, Ir complexes (e.g., Wilkinson's catalyst) | Prop-1-enyl ether | mpg.detandfonline.comrsc.orgcdnsciencepub.com |
| Oxidative Deprotection | 1. OsO₄ (cat.), NMO; 2. NaIO₄ | Cleaved ether (alcohol) | organic-chemistry.org |
| Allylic Oxidation | Pd(OAc)₂, Benzoquinone | Allylic acetate | nih.gov |
| Allylic C-H Amination | Rh(III) or Ir(III) catalysts | Allylic amine | rsc.orgrsc.org |
Preparation of Structurally Related Analogues and Stereoisomers
The synthesis of analogues and stereoisomers of acarbose is crucial for exploring structure-activity relationships. This compound can be envisioned as a key intermediate in the synthesis of novel analogues. Synthetic strategies generally involve either the modification of the acarbose backbone or the de novo assembly from constituent building blocks.
The total synthesis of acarbose itself provides a blueprint for creating structural variations. colab.wsrsc.org Key strategies involve the coupling of a protected valienamine derivative with a suitably activated oligosaccharide unit, often an epoxide. colab.wsrsc.org By varying the structure of either the cyclitol (valienamine) or the sugar components, a diverse library of analogues can be generated.
Examples of synthetic strategies for acarbose analogues include:
Modular Synthesis: The synthesis of the oligosaccharide domain can be optimized by carefully selecting protecting groups and glycosylation promoters. This domain can then be transformed into an electrophilic species for coupling with various nucleophiles (e.g., azide, thiocyanate) to create analogues with modified terminal residues. nih.gov
Enzymatic Synthesis: Dextransucrases from organisms like Leuconostoc mesenteroides can be used to glycosylate acarbose at different positions, leading to new analogues such as 2(I)-alpha-D-glucopyranosylacarbose and 3(IV)-alpha-D-glucopyranosylacarbose through transglycosylation reactions. nih.gov
Chemical Derivatization: Existing acarbose or its precursors can be chemically modified. For instance, creating analogues by altering the sugar moieties attached to the valienamine core helps in understanding the contribution of each part of the molecule to its biological activity.
The synthesis of stereoisomers is also of significant interest. The coupling of a racemic valienamine derivative with a chiral sugar epoxide can lead to the formation of diastereomers, which can be separated chromatographically to study the stereochemical requirements for activity. colab.ws
| Analogue Type | Synthetic Approach | Key Intermediates/Enzymes | Reference(s) |
| Modified Oligosaccharide | Chemical glycosylation & derivatization | D-fucopyranosyl donor, maltosidic acceptor | nih.gov |
| Glycosylated Acarbose | Enzymatic transglycosylation | Dextransucrases (from L. mesenteroides) | nih.gov |
| Adiposin-2 (6"-hydroxy analogue) | Total synthesis | Protected (+)-valienamine, anhydromaltotriose epoxide | colab.wsrsc.org |
| Various Stereoisomers | Coupling of racemic/chiral units | Racemic valienamine derivatives, chiral epoxides | colab.ws |
Advanced Synthetic Methodologies: Green Chemistry and Catalytic Approaches
Modern organic synthesis emphasizes the development of sustainable and efficient methods. In the context of this compound and its derivatives, green chemistry principles and advanced catalytic systems offer significant advantages over traditional approaches.
Green Chemistry Approaches:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic derivatives related to glucosidase inhibitors. foliamedica.bg
Sustainable Solvents: Replacing hazardous organic solvents with greener alternatives is a key goal. For example, cyclopentyl methyl ether (CPME), a biomass-derived solvent, has been successfully used in the palladium-catalyzed synthesis of α-glucosidase inhibitors. mdpi.com
Catalysis in Water: Performing reactions in water is highly desirable. High-valent Iridium(III)-catalyzed C-H bond functionalization has been demonstrated on water for the synthesis of chromone (B188151) moieties, a strategy potentially adaptable to acarbose chemistry. acs.org
Mechanochemistry: The use of a choline (B1196258) chloride-based deep eutectic solvent as a catalyst in mechanochemical (ball-milling) synthesis provides an efficient and environmentally friendly route for preparing complex molecules. researchgate.net
Advanced Catalytic Methods:
Palladium Catalysis: Palladium catalysts are versatile for various transformations. Pd-catalyzed alkoxycarbonylation using a solid carbon monoxide source instead of the hazardous gas provides a safer route to ester derivatives. mdpi.com Platinum catalysis has also emerged as a viable alternative for allylic C-H alkylation. chinesechemsoc.org
Copper Catalysis: Copper nanoparticles supported on novel materials have been developed as efficient and reusable catalysts for synthesizing pyrimidine (B1678525) derivatives under mild conditions, showcasing the potential for sustainable catalyst design. scispace.com
Enzymatic and Bio-catalysis: As mentioned previously, enzymes like dextransucrases offer a highly selective method for synthesizing specific acarbose analogues. nih.gov The entire biosynthetic pathway of acarbose is also an area of intense research, which could pave the way for engineered microorganisms to produce novel analogues.
The application of these advanced methodologies can lead to more efficient, safer, and environmentally benign syntheses of this compound and its structurally diverse analogues.
Advanced Structural Characterization and Elucidation of Acarbose O Allyl Ether
Spectroscopic Analysis for Structural Confirmation
The definitive confirmation of the Acarbose (B1664774) O-Allyl Ether structure relies on a combination of spectroscopic methods. Each technique provides unique and complementary information regarding the molecule's composition and connectivity.
High-resolution NMR spectroscopy is indispensable for the structural analysis of complex organic molecules like Acarbose O-Allyl Ether. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the complex signals corresponding to the protons of the four carbohydrate rings of the acarbose backbone would be expected. Additionally, the presence of the O-allyl group introduces characteristic signals: a multiplet in the δ 5.8-6.0 ppm range for the vinyl proton (-CH=CH₂), two doublets around δ 5.1-5.3 ppm for the terminal vinyl protons (=CH₂), and a multiplet near δ 4.0 ppm for the allylic methylene (B1212753) protons (-O-CH₂-CH=). rsc.org
The ¹³C NMR spectrum would similarly show a complex set of signals for the acarbose core, along with distinct resonances for the allyl group. These would typically appear around δ 134-135 ppm for the internal vinyl carbon (-CH=), δ 117-118 ppm for the terminal vinyl carbon (=CH₂), and δ 72-73 ppm for the oxygen-linked methylene carbon (-O-CH₂). rsc.org The precise chemical shifts would confirm the presence and integrity of the allyl ether moiety attached to the main acarbose structure.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for the Allyl Group in this compound Data is representative and based on analogous structures reported in the literature. rsc.org
| Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Allyl | -O-C H₂-CH=CH₂ | ~ 4.0 (m) | ~ 72.5 |
| Allyl | -O-CH₂-C H=CH₂ | ~ 5.9 (m) | ~ 134.5 |
| Allyl | -O-CH₂-CH=C H₂ | ~ 5.2 (dd) | ~ 117.5 |
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule. americanpharmaceuticalreview.com For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the numerous hydroxyl groups on the acarbose backbone.
The introduction of the allyl group would contribute several characteristic peaks:
A C=C stretching vibration around 1646 cm⁻¹, confirming the presence of the double bond. rsc.org
Stretching vibrations for the vinylic C-H bonds, typically appearing just above 3000 cm⁻¹.
The C-O-C ether linkage stretch, which would be observed in the fingerprint region between 1250 and 1000 cm⁻¹.
Raman spectroscopy would complement the IR data, being particularly sensitive to the non-polar C=C double bond of the allyl group, which would exhibit a strong signal around 1646 cm⁻¹. americanpharmaceuticalreview.com In-situ monitoring using these techniques could track the formation of the ether linkage during synthesis. americanpharmaceuticalreview.com
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| O-H | Stretch, hydrogen-bonded | 3600 - 3200 (broad) |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C-H (sp²) | Stretch | 3010 - 3100 |
| C=C (alkene) | Stretch | ~ 1646 |
| C-O (ether, alcohol) | Stretch | 1000 - 1250 |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights through its fragmentation patterns. The molecular formula for acarbose is C₂₅H₄₃NO₁₈, with a molecular weight of approximately 645.6 g/mol . massbank.eu The addition of an allyl group (C₃H₅) via an ether linkage results in the formula C₂₈H₄₇NO₁₈ and a predicted molecular weight of approximately 685.7 g/mol .
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. nih.gov In electrospray ionization (ESI) mode, the compound would likely be observed as a protonated molecule [M+H]⁺ at m/z 686.7 or as a sodium adduct [M+Na]⁺. mdpi.com
Tandem MS (MS/MS) experiments would induce fragmentation, primarily at the glycosidic linkages connecting the sugar units. The resulting fragmentation pattern would be complex but highly informative, allowing for the sequencing of the carbohydrate chain and confirming that the core structure of acarbose remains intact. massbank.eunih.gov
Stereochemical Assignment and Conformational Analysis
Beyond confirming the chemical formula and connectivity, advanced techniques are required to verify the complex three-dimensional structure of this compound, including the stereochemistry of its numerous chiral centers and the preferred conformation of the molecule in solution.
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the complex ¹H and ¹³C spectra and elucidating the stereochemistry. pacific.edu
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the assignment of protons within each individual sugar ring and within the allyl group. mdpi.comumanitoba.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the precise location of the O-allyl group. It detects long-range (2-3 bond) correlations between protons and carbons. A key correlation would be expected between the allylic methylene protons (-O-CH₂-) and the carbon atom of the acarbose skeleton to which the ether is attached, providing definitive proof of the linkage site. mdpi.compacific.edu
By integrating the data from this comprehensive suite of analytical techniques, a complete and unambiguous structural characterization of this compound can be achieved.
Inability to Generate Article on "this compound" Due to Lack of Scientific Data
The initial investigation and subsequent targeted searches for spectroscopic information such as ¹H NMR, ¹³C NMR, and IR spectra, as well as mass spectrometry and crystallographic data for this compound, did not yield any specific results. The available literature focuses broadly on the parent compound, Acarbose, and its various other derivatives, or on unrelated ethers. One source mentions "this compound" as a potential intermediate in the synthesis of a deuterium-labeled version of Acarbose, but provides no characterization data.
Without primary scientific sources detailing the synthesis and characterization of this compound, it is impossible to generate a scientifically accurate and informative article that adheres to the user's specified outline. The required sections on "Spectroscopic Investigation of Intramolecular Interactions" and "Crystallographic Studies of this compound and Complexes" cannot be completed without the foundational experimental data.
The creation of the requested article is not feasible as it would necessitate the fabrication of scientific data, including spectroscopic values and crystallographic findings. To maintain scientific integrity and accuracy, no article will be generated on "this compound" at this time. Should relevant scientific literature be published in the future, the generation of such an article would become possible.
Based on a comprehensive review of available scientific literature, there is no specific research data corresponding to the compound “this compound.” Searches for its in vitro enzyme inhibition profile, including inhibitory potency (IC50), kinetic studies (Ki, mode of inhibition), enzyme specificity, and molecular interactions with glycosidases, did not yield any results.
Therefore, it is not possible to generate the requested article with scientifically accurate, data-supported content for the specified outline, as the foundational research on "this compound" is not publicly available.
Mechanistic and Enzymatic Interaction Studies in Vitro
Molecular Interactions with Glycosidases
Conformational Changes Induced by Ligand Binding (Enzyme and Ligand)
There is no available research that specifically details the conformational changes that occur in either the α-glucosidase enzyme or the Acarbose (B1664774) O-Allyl Ether molecule upon binding. Such studies, typically conducted using techniques like X-ray crystallography, NMR spectroscopy, or computational modeling, have not been published for this specific ether derivative. While studies on other α-glucosidase inhibitors have shown that ligand binding can induce significant conformational shifts in the enzyme's active site, these findings cannot be directly and accurately extrapolated to Acarbose O-Allyl Ether without specific experimental evidence.
Comparative Analysis of Inhibition Mechanisms with Parent Acarbose
A comparative analysis of the inhibition mechanism of this compound against that of its parent compound, acarbose, cannot be constructed due to the absence of inhibitory and kinetic data for the ether derivative. Acarbose is known to be a competitive inhibitor of α-glucosidases. nih.govdrugbank.comwikipedia.org Determining whether the introduction of an O-allyl ether group alters this mechanism to a different type of inhibition (e.g., non-competitive, uncompetitive, or mixed) would require dedicated enzymatic assays and kinetic studies, which are not present in the available literature. Without data on parameters such as the inhibition constant (Ki) and the type of inhibition, any comparison would be purely speculative.
Structure Activity Relationship Sar Studies of Acarbose O Allyl Ether Analogues
Influence of O-Allyl Ether Substitution on Glycosidase Inhibition
The introduction of an O-allyl ether group onto the acarbose (B1664774) core represents a key structural modification. Understanding its influence on the inhibition of glycosidases such as α-amylase and α-glucosidase would be the first step in any SAR investigation.
The acarbose molecule possesses numerous hydroxyl groups that could be subjected to allylation. The specific position of the O-allyl ether would be critical in determining the molecule's interaction with the active site of glycosidase enzymes. Research would be required to synthesize different positional isomers of Acarbose O-Allyl Ether and evaluate their inhibitory potency. Currently, there is no published data comparing the inhibitory activities (e.g., IC₅₀ values) of these different positional isomers.
Once an optimal position for the allyl group is identified, subsequent research would logically explore modifications to the allyl chain itself. This could include altering the chain length (e.g., propargyl, butyl), introducing substituents on the double bond, or replacing it with other functional groups. Such studies would elucidate the role of the allyl moiety's hydrophobicity, steric bulk, and electronic properties in enzyme binding. As of now, no studies detailing these modifications on the this compound scaffold have been found.
Contribution of Acarbose Core Modifications to Inhibitory Profile
Beyond the allyl group, modifications to the core pseudotetrasaccharide structure of acarbose in conjunction with the O-allyl ether would be a crucial area of investigation. This could involve epimerization of stereocenters, removal or addition of hydroxyl groups, or modification of the valienamine (B15573) moiety. Such studies would help to understand the synergistic or antagonistic effects between the core structure and the allyl substituent. This area of research for this compound remains unexplored in published literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. A QSAR model for this compound analogues could predict the inhibitory potency of novel derivatives, thereby guiding the synthesis of more effective inhibitors. The development of a robust QSAR model is contingent on having a sufficiently large and diverse dataset of compounds with measured biological activities. Given the absence of such data in the public domain, no QSAR models for this compound have been developed.
No Publicly Available Research on the Theoretical and Computational Chemistry of this compound
The existing body of research focuses extensively on acarbose itself and a variety of other derivatives and analogues as inhibitors of alpha-glucosidase. mdpi.comdergipark.org.trmdpi.comacs.orgscirp.orgnih.govbohrium.comacs.orgmdpi.comnih.govnih.govjst.go.jpresearchgate.netnih.govbiorxiv.orgnih.govrsc.orgscience.govresearchgate.nethactcm.edu.cn These computational studies are instrumental in understanding the binding mechanisms and designing new, more effective inhibitors. mdpi.comdergipark.org.trnih.gov However, the specific ether linkage of an allyl group to acarbose, as specified by "this compound," is not a subject of the papers retrieved.
While there is literature on the computational analysis of compounds containing allyl groups, such as 3-allyl-2,6-diarylpiperidin-4-ones and derivatives of 2-allyl-6-methylphenol, these are structurally distinct from an acarbose derivative and their computational data cannot be extrapolated to this compound. mdpi.comresearchgate.net Similarly, quantum chemical investigations have been performed on the oxidative addition of allyl carboxylates to metal complexes, but this is unrelated to the biological interactions of an acarbose ether. finechem-mirea.ru
Without any dedicated studies on this compound, it is not possible to provide the detailed analysis requested in the outline, including active site analysis, prediction of binding conformations, assessment of complex stability, or quantum chemical properties. The scientific community has not published research that would allow for the creation of the specified data tables or a detailed discussion of its theoretical and computational chemistry.
Therefore, the subsequent sections of the requested article cannot be generated due to the absence of foundational research on this specific chemical compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bhu.ac.in For Acarbose (B1664774) O-Allyl Ether, DFT calculations would be instrumental in understanding its fundamental chemical properties. By solving the Schrödinger equation for the molecule, DFT can determine the electron density distribution, which in turn reveals information about the molecule's geometry, stability, and reactivity.
DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to optimize the molecular geometry to its lowest energy state. bhu.ac.in From this optimized structure, key electronic properties can be calculated. For instance, the theory helps in analyzing the bond lengths, bond angles, and dihedral angles of Acarbose O-Allyl Ether. The introduction of the O-allyl ether group to the acarbose scaffold would likely induce subtle changes in the geometry of the pseudo-aminosugar and the glycosidic linkages compared to the parent acarbose molecule. These structural changes can be precisely quantified through DFT.
Furthermore, DFT is a proven tool for exploring the electronic properties and redox behavior of complex organic molecules. acs.org The reactivity of this compound, particularly the lability of the allylic C-O bond and the reactivity of the double bond within the allyl group, can be assessed. acs.orgacs.org The theory provides a framework to predict sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential metabolic pathways or covalent interactions with an enzyme. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data is hypothetical and serves to illustrate typical outputs of DFT calculations, as specific experimental or computational data for this compound is not publicly available.)
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Total Energy | -2345.67 Hartree | Indicates the overall stability of the molecule at its optimized geometry. |
| Dipole Moment | 5.9 Debye | Reflects the polarity of the molecule, influencing solubility and non-covalent interactions. bhu.ac.in |
| HOMO Energy | -6.8 eV | The energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons (nucleophilicity). researchgate.net |
| LUMO Energy | -1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons (electrophilicity). researchgate.net |
| HOMO-LUMO Gap | 5.6 eV | The energy difference between HOMO and LUMO, which is an indicator of chemical reactivity and kinetic stability. researchgate.net |
Calculation of Electrostatic Potential and Frontier Molecular Orbitals
The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) are critical concepts derived from electronic structure calculations that help in predicting the chemical reactivity of a molecule. bhu.ac.in
The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It distinguishes regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups, the ether linkages, and potentially the double bond of the allyl group, highlighting these as sites for hydrogen bonding or interaction with electrophiles. Regions around the hydrogen atoms would exhibit positive potential. bhu.ac.in
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy and localization of these orbitals are paramount for understanding chemical reactions.
HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the oxygen atoms or the π-system of the allyl group. The energy of the HOMO is related to the ionization potential and indicates the molecule's capacity to act as an electron donor. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the lowest energy site for an incoming electron. Its location indicates the most probable site for a nucleophilic attack. The energy of the LUMO is related to the electron affinity. researchgate.net
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net
Analysis of the FMOs for this compound would provide a quantum chemical basis for its reactivity, helping to rationalize its interaction with biological targets.
Enzyme Homology Modeling and Computational Mutagenesis Studies
In the absence of an experimentally determined crystal structure of an enzyme in complex with this compound, homology modeling serves as an invaluable tool. nih.gov This computational technique constructs a three-dimensional model of a target protein using a known experimental structure of a homologous protein (the template). scirp.org Given that acarbose is a well-known inhibitor of α-glucosidases, a key target enzyme, one could build a homology model of a relevant α-glucosidase (e.g., from the GH13 family) if its crystal structure is not available. acs.orgscience.gov The reliability of a homology model is highly dependent on the sequence identity between the target and template, with identities above 30% generally considered sufficient to produce a useful model. scirp.org
Once a reliable 3D model of the target enzyme is generated, this compound can be "docked" into the active site. This molecular docking simulation predicts the preferred binding orientation and conformation of the inhibitor within the enzyme's catalytic pocket. acs.org The resulting complex model can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. For this compound, this would allow for a comparison of its binding mode to that of acarbose, and an assessment of how the allyl group influences the interaction with active site residues.
Computational mutagenesis studies can then be performed on this enzyme-inhibitor complex model. This involves systematically replacing amino acid residues in the active site in silico and recalculating the binding energy or re-docking the ligand. This process helps to:
Identify key catalytic or binding residues.
Understand the role of specific amino acids in inhibitor recognition and affinity.
Predict how mutations in the enzyme might confer resistance or alter substrate specificity.
Rationalize the structural requirements for inhibitor activity. acs.org
For example, mutating a residue hypothesized to interact with the allyl group could computationally demonstrate the importance of that interaction for the inhibitor's potency.
In Silico Prediction of Potential Off-Target Interactions (Enzymatic)
A crucial aspect of drug development is assessing the selectivity of a compound to minimize unwanted side effects. This compound, designed as a potential glycosidase inhibitor, could theoretically interact with other enzymes in the body. In silico methods provide a rapid, preliminary screening for such potential off-target interactions. alexispress.us
One common approach is reverse docking, or inverse docking. Instead of docking a library of compounds into a single target, a single ligand (this compound) is docked against a large database of known protein structures. researchgate.net This database can include a wide array of human enzymes and receptors. The results are ranked based on the predicted binding affinity (docking score). Proteins that show a high predicted affinity for this compound are identified as potential off-targets.
These predictions can help prioritize which enzymes to test against in subsequent in vitro enzymatic assays. For instance, if reverse docking suggests a potential interaction with another class of hydrolases or transferases, experimental efforts can be focused on confirming or refuting this prediction. It is important to note that these in silico predictions are not definitive; they are probabilistic and require experimental validation. researchgate.net However, they serve as a critical hypothesis-generating tool to build a more comprehensive profile of the compound's potential biological activities and liabilities early in the discovery process.
Analytical Methodologies for Acarbose O Allyl Ether in Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the separation and purification of Acarbose (B1664774) O-Allyl Ether from reaction mixtures and for assessing its purity. The choice of technique is dictated by the physicochemical properties of the compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like Acarbose O-Allyl Ether. Method development is a critical process to achieve optimal separation and quantification.
Developing a robust HPLC method involves the careful selection of several parameters:
Stationary Phase: Due to the polar nature of the acarbose backbone, reversed-phase columns (e.g., C18, C8) are commonly employed. For enhanced retention and separation of highly polar analytes, specialized columns such as those with polar end-capping or embedded polar groups may be utilized. Hydrophilic Interaction Liquid Chromatography (HILIC) columns also present a viable option.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape. Gradient elution, where the proportion of the organic modifier is varied over time, is often necessary to resolve complex mixtures containing both the parent compound and its impurities.
Detection: Given that this compound lacks a strong chromophore, direct UV detection at low wavelengths (around 200-210 nm) can be used. However, for improved sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred. These detectors are universal and provide a response proportional to the mass of the analyte, making them suitable for compounds without a UV-absorbing moiety. Mass Spectrometric (MS) detection offers the highest selectivity and provides structural information.
Illustrative HPLC Method Parameters for Acarbose Derivatives:
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | ELSD or Mass Spectrometer |
Note: This table is illustrative and based on methods for related acarbose compounds. Specific conditions for this compound would require empirical optimization.
Gas Chromatography (GC) is generally not suitable for the direct analysis of large, non-volatile molecules like this compound. However, it can be applied if the compound is first converted into a more volatile derivative. This process, known as derivatization, can involve reactions such as silylation to replace the polar hydroxyl groups with non-polar trimethylsilyl (B98337) groups.
The resulting volatile derivative can then be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. While feasible, this approach is often more complex and less direct than HPLC analysis.
Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. The selection of the appropriate CSP and mobile phase is critical for achieving resolution.
Advanced Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)
While this compound does not possess a strong native chromophore for UV-Vis spectrophotometry, this technique can be used for quantification if the compound is derivatized with a UV-absorbing tag. However, this is a less common approach for routine analysis.
Fluorescence spectroscopy is generally not applicable unless the molecule is inherently fluorescent or can be labeled with a fluorescent tag. For underivatized this compound, these methods are not primary choices for quantification. More commonly, quantification is achieved through the chromatographic techniques mentioned above, coupled with detectors like ELSD, CAD, or MS.
Characterization of Degradation Pathways and Stability in Aqueous/Enzymatic Environments
Understanding the stability of this compound is critical for its handling, storage, and application in research. Degradation studies are typically performed under various stress conditions to identify potential degradation products and pathways.
Aqueous Stability: The stability of the compound in aqueous solutions at different pH values and temperatures is investigated. Samples are incubated under controlled conditions, and at various time points, aliquots are analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and identify any degradation products. The ether linkage and the glycosidic bonds within the acarbose structure are potential sites of hydrolysis.
Enzymatic Stability: The susceptibility of this compound to enzymatic degradation is a key area of investigation. For instance, its stability in the presence of α-amylase or α-glucosidase can be assessed. nih.govresearchgate.net Such studies involve incubating the compound with the enzyme and monitoring its concentration over time using HPLC. nih.govresearchgate.net The results provide insights into its potential as an enzyme inhibitor. Research on related compounds has shown that derivatives of acarbose can exhibit varying degrees of inhibition against enzymes like α-amylase and α-glucosidase. mdpi.comnih.govnih.gov
Development of Robust Analytical Protocols for Research Studies
The development of a robust analytical protocol is essential for obtaining reliable and reproducible data in research studies involving this compound. Such a protocol would encompass:
Sample Preparation: Detailed procedures for dissolving the compound, preparing standards, and treating samples from various matrices (e.g., reaction mixtures, biological fluids).
Method Validation: The chosen analytical method (typically HPLC) should be validated according to established guidelines. This includes assessing parameters such as:
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Future Research Directions and Academic Significance
Design and Synthesis of Next-Generation Acarbose (B1664774) O-Allyl Ether Analogues with Enhanced Specificity or Potency
The development of new acarbose analogues is a key strategy for discovering compounds with improved pharmacological profiles. nih.gov The introduction of an O-allyl ether group onto the acarbose scaffold serves as a strategic modification for creating next-generation analogues. The design of these analogues would focus on the regioselective placement of the allyl group on one or more of the numerous hydroxyl groups of the acarbose molecule. This placement would be guided by computational docking studies to predict interactions within the active sites of target enzymes. nih.govacs.org
The synthesis would involve multi-step chemical modifications, beginning with the selective protection of certain hydroxyl groups, followed by O-allylation, and subsequent deprotection. The allyl group is not merely a passive addition; its hydrophobicity and chemical reactivity could lead to several enhancements:
Enhanced Potency: The allyl group could establish new hydrophobic interactions with amino acid residues in the enzyme's active site, potentially increasing the binding affinity and inhibitory potency beyond that of the parent acarbose molecule. researchgate.net
Altered Specificity: By systematically varying the position of the O-allyl ether, it may be possible to fine-tune the analogue's specificity for different glycosidases, potentially reducing off-target effects.
Platform for Further Derivatization: The double bond of the allyl group provides a reactive handle for further chemical modifications, allowing for the attachment of other functional groups to probe structure-activity relationships (SAR) comprehensively. researchgate.net
Recent studies on other acarbose derivatives, such as acarstatins A and B, have shown that modifications to the core structure can lead to dramatically increased inhibitory activity—up to 1584-fold greater than acarbose against human salivary α-amylase. nih.govnih.gov This precedent underscores the potential for well-designed Acarbose O-Allyl Ether analogues to achieve significant gains in potency and specificity.
Investigation into Allyl Ether Cleavage and Metabolic Fate (In Vitro Enzymatic Context)
Understanding the metabolic stability of any new therapeutic candidate is crucial. Acarbose itself has low systemic bioavailability and is primarily metabolized by intestinal bacteria. wikipedia.orgnih.gov For this compound, a key research question is the stability of the allyl ether bond in a biological context. In vitro enzymatic studies would be essential to investigate its metabolic fate.
Research has shown that certain anaerobic bacteria possess cobalamin-dependent O-demethylases that can catalyze the cleavage of allyl aryl ethers. nih.govnih.gov It is plausible that enzymes within the gut microbiome could perform similar cleavage reactions on an this compound. An in vitro investigation would involve incubating the compound with preparations of relevant enzymes (e.g., from gut bacteria) and analyzing the reaction products over time. nih.gov This would help determine:
The rate and extent of allyl ether cleavage.
The specific enzymes or enzymatic systems responsible for this metabolism.
The identity of the resulting metabolites.
Such studies are critical for predicting the compound's stability in the gastrointestinal tract and understanding whether it would act in its intact form or as a pro-drug that releases acarbose or a hydroxylated derivative upon cleavage.
Development of Novel Chemical Probes and Tools Based on the this compound Scaffold
The acarbose scaffold is an excellent foundation for developing chemical probes to study glycosidase activity. nih.gov Activity-based protein profiling (ABPP) utilizes probes that covalently bind to the active site of enzymes, allowing for their detection and characterization. scilit.comresearchgate.netsemanticscholar.org The this compound structure is particularly well-suited for this purpose.
The allyl group can serve as a "bio-orthogonal handle." This means it is a functional group that does not interfere with biological processes but can be specifically reacted with a complementary chemical partner. For instance, the allyl group can be derivatized to attach various reporter tags:
Fluorophores: Attaching a fluorescent dye would allow for the visualization of target enzymes in cells or tissues using microscopy. nih.gov
Biotin (B1667282): A biotin tag would enable the affinity purification of target enzymes from complex biological samples for subsequent identification by mass spectrometry. researchgate.net
Photo-crosslinkers: Incorporating a photo-activatable group would allow for the permanent, light-induced covalent labeling of interacting proteins.
By creating a library of such probes based on the this compound scaffold, researchers could develop powerful tools for identifying new glycosidase targets, studying enzyme function in complex biological systems, and screening for new inhibitors. acs.org
Contribution to Fundamental Understanding of Glycosidase Inhibition Mechanisms and Carbohydrate-Protein Recognition
The study of enzyme inhibitors provides invaluable insights into catalytic mechanisms and molecular recognition. Acarbose functions by mimicking the transition state of the glycosidic bond cleavage reaction, binding with high affinity to the enzyme's active site. wikipedia.orgresearchgate.net
Systematically synthesized this compound analogues can serve as precise molecular rulers to probe the architecture of the enzyme's active site. By placing the allyl ether at different known positions on the acarbose molecule and measuring the corresponding changes in inhibitory activity (Kᵢ values), researchers can:
Map the specific regions of the active site that are sensitive to steric bulk or hydrophobic interactions.
Identify key hydrogen bonds and van der Waals contacts that are critical for binding.
Gain a more detailed understanding of the forces that govern carbohydrate-protein recognition.
This detailed structural and kinetic data, when combined with X-ray crystallography of the enzyme-inhibitor complexes, would provide a high-resolution picture of the binding mode. Such fundamental knowledge is not only of academic interest but also crucial for the rational design of future, more potent, and selective inhibitors for a wide range of carbohydrate-processing enzymes.
Potential for Incorporation into Novel Materials or Biomaterials (Non-Pharmacological Applications)
Beyond pharmacology, the unique chemical features of this compound suggest its potential as a building block for novel biomaterials. The field of glycopolymers—synthetic polymers bearing carbohydrate residues—is rapidly expanding, with applications in medicine and biotechnology. acs.org
The this compound molecule is essentially a functionalized monomer. The allyl group is readily polymerizable through various chemical methods, such as radical polymerization. By polymerizing this monomer, or copolymerizing it with other molecules, it would be possible to create novel materials with tailored properties:
Biocompatible Hydrogels: Cross-linked polymers based on this compound could form hydrogels that are biocompatible and biodegradable, suitable for applications in tissue engineering or as matrices for controlled drug release.
Affinity Chromatography Media: The acarbose moiety could be used as a recognition element. Immobilizing the polymer onto a solid support could create a stationary phase for the affinity purification of glycosidases or other carbohydrate-binding proteins.
Functional Surfaces: Coating surfaces with a polymer derived from this compound could be used to modulate cell adhesion or prevent biofilm formation, given the central role of carbohydrates in these processes.
These non-pharmacological applications represent a creative and potentially high-impact research direction, leveraging the biological recognition properties of the acarbose scaffold in the realm of materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Acarbose O-Allyl Ether, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : this compound is synthesized via O-allylation reactions. A common approach involves reacting acarbose hydroxyl groups with allyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions. For example, allyl ether derivatives can be formed in dry tetrahydrofuran (THF) under argon at reflux temperatures (16–24 hours), followed by purification via column chromatography using solvents like n-hexane/diethyl ether mixtures . Key factors include stoichiometric control of allylating agents, inert atmosphere maintenance, and post-synthetic purification to minimize by-products.
Q. Which analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying allyl group incorporation and sugar moiety integrity. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV or refractive index detectors assesses purity. For pharmacopeial standards, European Pharmacopoeia (EP) guidelines recommend using certified reference materials and cross-validating results with infrared (IR) spectroscopy to detect functional groups .
Advanced Research Questions
Q. How do researchers design experiments to assess the α-glucosidase inhibitory activity of this compound compared to parent compounds like acarbose?
- Methodological Answer : In vitro assays using purified α-glucosidase enzymes (e.g., from rat intestine or recombinant sources) are standard. Researchers employ dose-response curves with varying concentrations of this compound and acarbose, measuring IC₅₀ values. To enhance rigor, include positive controls (e.g., miglitol) and validate results using kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms (competitive/non-competitive). In vivo models, such as diabetic rodent studies, require careful monitoring of postprandial glucose levels and statistical adjustments for inter-individual variability .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in studies evaluating this compound?
- Methodological Answer : Non-linear regression models (e.g., log-dose vs. response) are used to calculate IC₅₀ or EC₅₀ values. For meta-analyses of multiple studies, subgroup analyses by dosage and study duration (e.g., ≥52 weeks) are critical. Mixed-effects models account for heterogeneity between studies, and sensitivity analyses address potential biases, such as publication bias or confounding variables (e.g., baseline HbA1c levels). Collaboration with statisticians is advised to ensure power calculations and multiplicity adjustments .
Q. How can conflicting data regarding the metabolic stability of this compound be systematically addressed?
- Methodological Answer : Discrepancies in metabolic stability studies often arise from variations in experimental models (e.g., liver microsomes vs. in vivo hepatocyte assays). To resolve contradictions, standardize protocols across labs using validated reference compounds (e.g., acarbose) and control for enzyme activity (e.g., cytochrome P450 isoforms). Data reconciliation should involve meta-regression to identify covariates (e.g., species differences, incubation times) and mechanistic studies (e.g., mass spectrometry-based metabolite profiling) .
Data Contradiction and Validation
Q. What strategies are recommended for validating the reproducibility of synthetic yields reported for this compound across different laboratories?
- Methodological Answer : Reproducibility requires strict adherence to documented protocols, including reagent purity thresholds (e.g., ≥99% allyl bromide) and reaction atmosphere control (argon vs. nitrogen). Inter-lab validation studies should use shared batches of starting materials and blinded third-party analyses. Discrepancies in yields >10% warrant re-evaluation of purification methods (e.g., solvent gradients in chromatography) and quantification techniques (e.g., gravimetric vs. spectroscopic) .
Ethical and Reporting Standards
Q. How should researchers address ethical considerations when designing animal studies involving this compound?
- Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints, sample size justification, and randomization. For glucose tolerance tests, minimize fasting stress by standardizing feed withdrawal periods. Transparent reporting in manuscripts must include ethical approval identifiers, statistical methods for reducing bias (e.g., blinding), and adverse event documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
